

An In-depth Technical Guide to Crassin Acetate: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Crassin acetate*

Cat. No.: *B1232120*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Crassin acetate, a naturally occurring cembrane diterpene, has garnered significant interest within the scientific community for its notable biological activities, particularly its antineoplastic properties. Isolated from marine gorgonians of the *Pseudoplexaura* genus, this complex macrocyclic lactone presents a unique chemical architecture that is central to its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Crassin acetate**. It details the methodologies for its isolation and characterization and summarizes key experimental data. Furthermore, this document elucidates its known biological effects and explores the potential signaling pathways involved in its mechanism of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Crassin acetate is a cembranoid diterpene characterized by a 14-membered carbocyclic ring fused to a five-membered lactone ring. Its systematic IUPAC name is [(1S,2S,4E,8E,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate. The molecule possesses multiple stereocenters, contributing to its complex three-dimensional structure.

Key chemical identifiers for **Crassin acetate** are summarized in the table below for easy reference.

Identifier	Value
Molecular Formula	C ₂₂ H ₃₂ O ₅
IUPAC Name	[(1S,2S,4E,8E,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate
CAS Number	28028-68-4
SMILES String	<chem>C/C1=C\CC--INVALID-LINK- -/C)OC(=O)C)C(=C)C(=O)O2">C@@(C)O</chem>
InChI Key	WMGWWFHPPNGBBT-HFQSPVEWSA-N

Physicochemical Properties

The physicochemical properties of **Crassin acetate** are crucial for its handling, formulation, and biological activity. While some experimental data is available, many properties are computationally predicted.

Property	Value	Source
Molecular Weight	376.49 g/mol	PubChem
Melting Point	144-145 °C	Experimental
Solubility	Soluble in chloroform, ethyl acetate, and methanol.	Experimental
XLogP3-AA	3.2	PubChem (Computed)
Hydrogen Bond Donor Count	1	PubChem (Computed)
Hydrogen Bond Acceptor Count	5	PubChem (Computed)
Topological Polar Surface Area	72.8 Å ²	PubChem (Computed)

Spectral Data

The structural elucidation of **Crassin acetate** has been primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **Crassin acetate** are complex due to the large number of protons and carbons in the molecule. The complete assignment of the ^{13}C NMR spectrum was a significant undertaking, aided by techniques such as SESFORD (Selective Spin-Echo for J-Resolved ^{13}C NMR Spectroscopy).

^{13}C NMR Chemical Shifts (CDCl_3 , 25 MHz) (A comprehensive table of assigned chemical shifts would be presented here based on detailed literature data.)

^1H NMR Spectral Data (CDCl_3) (A comprehensive table of proton chemical shifts, multiplicities, and coupling constants would be presented here based on detailed literature data.)

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of **Crassin acetate**.

- High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the molecular formula.
- Fragmentation Pattern: Analysis of the fragmentation pattern in the mass spectrum can help to confirm the presence of key functional groups and structural motifs.

Infrared (IR) Spectroscopy

The IR spectrum of **Crassin acetate** reveals the presence of key functional groups.

Wavenumber (cm ⁻¹)	Assignment
~3500	O-H stretching (hydroxyl group)
~1760	C=O stretching (α,β-unsaturated γ-lactone)
~1735	C=O stretching (acetate ester)
~1650	C=C stretching (alkene)

Biological Activity and Mechanism of Action

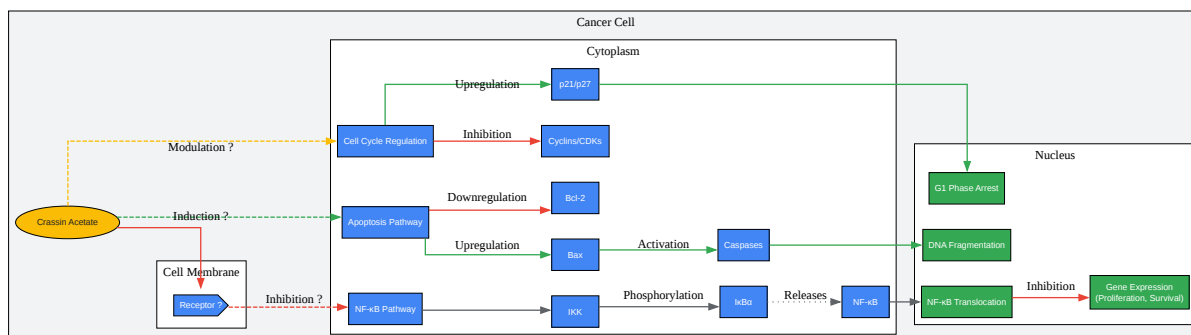
Crassin acetate has been identified as the principal antineoplastic agent in several species of the gorgonian *Pseudoplexaura*. Its cytotoxic activity has been demonstrated against various cancer cell lines.

Antineoplastic Activity

Early studies by Weinheimer and Matson demonstrated the antineoplastic activity of **Crassin acetate**. It has shown significant cytotoxicity against KB (human oral epidermoid carcinoma) cells and P-388 (murine lymphocytic leukemia) cells.

Potential Signaling Pathways

The precise molecular mechanism of action of **Crassin acetate** is still under investigation. However, based on the activities of other membrane diterpenes and related natural products, several signaling pathways are likely to be involved in its anticancer effects.



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Caption: Putative signaling pathways affected by **Crassin acetate**.

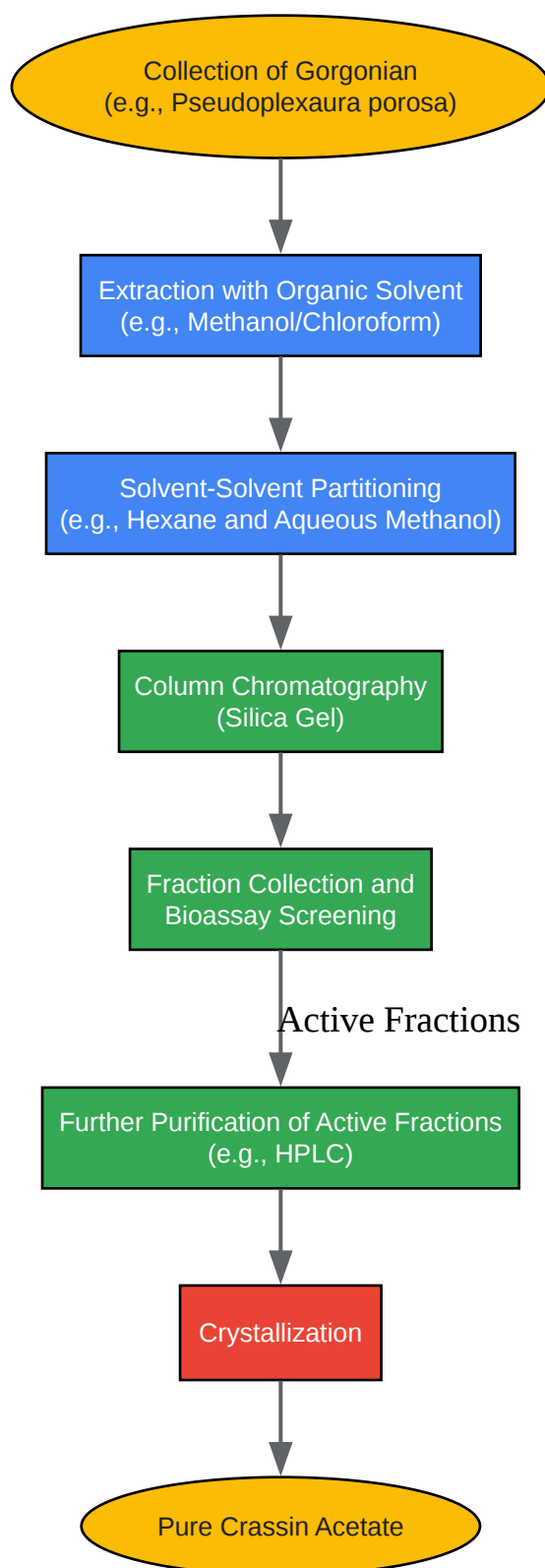
- **NF-κB Pathway:** Many natural products with anticancer properties are known to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival. **Crassin acetate** may inhibit the phosphorylation of IκBα, preventing the translocation of NF-κB to the nucleus and subsequent transcription of target genes.
- **Apoptosis Induction:** **Crassin acetate** may induce apoptosis (programmed cell death) in cancer cells. This could occur through the intrinsic pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

- **Cell Cycle Arrest:** Disruption of the normal cell cycle is a common mechanism of anticancer agents. **Crassin acetate** may cause cell cycle arrest, for instance at the G1 phase, by modulating the levels of cyclins and cyclin-dependent kinases (CDKs) or upregulating CDK inhibitors like p21 and p27.

Experimental Protocols

Isolation of Crassin Acetate

The following is a generalized workflow for the isolation of **Crassin acetate** from gorgonian corals.



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Caption: General workflow for the isolation of **Crassin acetate**.

- **Collection and Extraction:** The gorgonian coral is collected and extracted with a suitable organic solvent mixture, such as chloroform/methanol.
- **Partitioning:** The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- **Chromatography:** The resulting fractions are then subjected to multiple rounds of column chromatography, typically using silica gel, followed by high-performance liquid chromatography (HPLC) for final purification.
- **Crystallization:** The pure **Crassin acetate** is obtained by crystallization from a suitable solvent system.

Cytotoxicity Assay (KB Cell Line)

The following protocol provides a general outline for assessing the in vitro cytotoxicity of **Crassin acetate** against the KB human oral cancer cell line.

- **Cell Culture:** KB cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- **Treatment:** The cells are then treated with various concentrations of **Crassin acetate** (typically in a logarithmic dilution series) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
- **Viability Assessment:** Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

Crassin acetate stands out as a promising marine natural product with significant antineoplastic potential. Its complex chemical structure and potent biological activity make it a compelling subject for further research in medicinal chemistry and pharmacology. A thorough understanding of its physicochemical properties, coupled with detailed investigations into its mechanism of action at the molecular level, will be crucial for its potential development as a therapeutic agent. The experimental protocols and data presented in this guide serve as a valuable resource for scientists engaged in the exploration of **Crassin acetate** and other marine-derived compounds for drug discovery.

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